molecular formula C8H8ClNO3S B2874755 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone CAS No. 1779132-08-9

1-[(2-Chloropyridin-3-yl)sulfonyl]acetone

Cat. No.: B2874755
CAS No.: 1779132-08-9
M. Wt: 233.67
InChI Key: QDGKJAVYSQEKNR-UHFFFAOYSA-N
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Description

1-[(2-Chloropyridin-3-yl)sulfonyl]acetone is an organic compound with the molecular formula C8H8ClNO3S. It is characterized by the presence of a chloropyridine ring attached to a sulfonyl group and an acetone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone can be synthesized through several methods. One common approach involves the reaction of 2-chloropyridine-3-sulfonyl chloride with acetone in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product after purification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted pyridine compounds .

Scientific Research Applications

1-[(2-Chloropyridin-3-yl)sulfonyl]acetone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The chloropyridine ring may also participate in binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

  • 1-[(2-Bromopyridin-3-yl)sulfonyl]acetone
  • 1-[(2-Fluoropyridin-3-yl)sulfonyl]acetone
  • 1-[(2-Methylpyridin-3-yl)sulfonyl]acetone

Comparison: 1-[(2-Chloropyridin-3-yl)sulfonyl]acetone is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. Compared to its bromine and fluorine analogs, the chlorine derivative may exhibit different electronic and steric effects, impacting its overall behavior in chemical reactions and biological systems .

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)sulfonylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3S/c1-6(11)5-14(12,13)7-3-2-4-10-8(7)9/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGKJAVYSQEKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CS(=O)(=O)C1=C(N=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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